molecular formula C15H17NO3 B2847877 4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1823265-04-8

4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B2847877
CAS RN: 1823265-04-8
M. Wt: 259.305
InChI Key: KNVWACBFDMBFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a research chemical . It is also known as "Tert-butyl 6-ethynyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate" .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H17NO3 . The InChI code is 1S/C15H17NO3/c1-5-11-6-7-13-12(10-11)16(8-9-18-13)14(17)19-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 259.3 . It is a solid at room temperature .

Scientific Research Applications

Polymer Science and Materials

Preparation and Characterization of High Char Yield Polybenzoxazine/Polyarylacetylene Blends : Research has shown that benzoxazine precursors, including derivatives similar to 4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, can be synthesized and characterized for their potential in resin-transfer molding. These blends demonstrate significant thermal stability, with char yields at high temperatures, making them suitable for advanced composite materials (Qi et al., 2009).

Plant Biochemistry

Detoxification and Transcriptome Response in Arabidopsis : Benzoxazin-2(3H)-one (BOA), closely related to the structure of this compound, has been studied for its allelochemical properties. Arabidopsis' ability to detoxify BOA reveals insights into the plant's defense mechanisms, suggesting a broad specificity xenobiotic defense response that may be applied to understand other benzoxazine derivatives' ecological roles (Baerson et al., 2005).

Medicinal Chemistry

Gold(I)-Catalyzed Synthesis and Biological Evaluation in Breast Cancer Cells : The synthesis of substituted 4H-benzo[d][1,3]oxazines, facilitated by gold(I)-catalyzed cycloisomerization, represents a significant advancement in creating potential drug candidates for breast cancer treatment. These compounds, including structures similar to this compound, have shown varying degrees of cell proliferation inhibition, highlighting their potential as therapeutic agents (Segura-Quezada et al., 2022).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl 6-ethynyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-5-11-6-7-13-12(10-11)16(8-9-18-13)14(17)19-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVWACBFDMBFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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